Ethyl 2-hydroxydec-4-enoate
Description
Properties
CAS No. |
59640-01-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-hydroxydec-4-enoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
InChI Key |
ZQUAQYLOISHULF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Sequential α-Aminoxylation and HWE Olefination
The most efficient chemical route involves a tandem α-aminoxylation and HWE olefination sequence, enabling stereoselective construction of the γ-hydroxy ester framework. Starting from hexanal (C6 aldehyde), nitrosobenzene acts as an oxygen source in the presence of L-proline, catalyzing α-aminoxylation to form an α-aminoxy aldehyde intermediate. Subsequent HWE olefination with triethyl phosphonoacetate introduces the ester moiety and extends the carbon chain. Hydrogenation of the resulting α,β-unsaturated ester over Pd/C yields ethyl 2-hydroxydec-4-enoate with 65% overall yield and 94% enantiomeric excess (ee).
Critical parameters include:
- Catalyst selection : L-proline ensures high stereoselectivity via enamine-mediated activation.
- Reaction conditions : Ambient temperature and moisture tolerance simplify scalability.
- Purification : Flash chromatography (petroleum ether:ethyl acetate, 9:1) isolates the product with >95% purity.
This method’s modularity allows adaptation to longer aldehydes (e.g., octanal) for structural analogues, though yields decrease marginally (60–65%).
Aldol Condensation Approaches
Aldol condensation between ethyl glyoxylate and dec-4-enal offers a shorter pathway but suffers from moderate stereocontrol. Under basic conditions (NaOEt/EtOH), the reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde. However, competing side reactions (e.g., self-condensation of dec-4-enal) limit yields to 40–50%. Stereoselectivity improves with Evans’ oxazolidinone auxiliaries (75% ee), albeit at higher cost.
Alternative Chemical Routes
- Hydroxyanation of Unsaturated Esters : Palladium-catalyzed hydroxyanation of ethyl dec-4-enoate with HCN yields the β-hydroxy nitrile, which is hydrolyzed to the target compound. This method achieves 55% yield but requires toxic reagents.
- Epoxide Ring-Opening : Ethyl glycidate reacts with hexylmagnesium bromide in a Grignard addition, followed by oxidation (MnO₂) to install the hydroxy group. Low regioselectivity (3:1 C2:C3 adducts) and harsh conditions hinder utility.
Biotechnological Preparation
Microbial Biotransformation Using Saccharomyces cerevisiae
Saccharomyces cerevisiae converts ethyl 4-hydroxydec-2-enoate into γ-decanolactone via stereoinversion, with this compound as a key intermediate. The pathway involves:
- Chain elongation : Incorporation of acetyl-CoA units extends the substrate to C12/C14 fatty acids.
- β-Oxidation : Shortening to C10 intermediates.
- Stereoinversion : (4S)-hydroxy groups are oxidized to 4-oxodecanoic acid, then reduced to (4R)-hydroxy derivatives via ketoreductases.
Incubation of racemic ethyl 4-hydroxy[4-²H]dec-2-enoate with S. cerevisiae yields (4R)-γ-[²H]decanolactone (61% ²H retention, 90% ee), confirming stereochemical inversion.
Substrate Specificity and Yield Optimization
- Substrate engineering : Methyl esters are processed faster than ethyl esters due to lower steric hindrance.
- Fermentation conditions : Optimal pH (6.5–7.0) and dissolved oxygen (>30%) enhance titers to 1.2 g/L.
Comparative Analysis of Preparation Methods
Key trade-offs :
- Chemical synthesis offers superior stereocontrol but requires chiral catalysts.
- Biotechnological routes leverage natural enzymes for sustainability but face longer cycle times.
Chemical Reactions Analysis
Hydrogenation of the Alkene Group
The double bond at position 4 undergoes catalytic hydrogenation to yield ethyl 2-hydroxydecanoate, a saturated analog. This reaction typically employs palladium or platinum catalysts under H₂ pressure (1–3 atm) at room temperature.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (1 atm), RT, 6h | Ethyl 2-hydroxydecanoate | >95% |
The stereochemistry of the alkene (E/Z) does not influence the outcome due to full saturation. This reaction is critical for synthesizing non-conjugated derivatives for comparative studies.
Nucleophilic Substitution at the Hydroxyl Group
The secondary hydroxyl group participates in nucleophilic substitutions, often requiring activation. Common reagents include tosyl chloride or thionyl chloride to form leaving groups (e.g., tosylate), enabling displacement by nucleophiles like halides or amines.
Example reaction with tosyl chloride:
Yield: 82% for tosylation, 75% for iodide displacement .
Electrophilic Addition to the Alkene
The alkene undergoes electrophilic additions, such as bromination or epoxidation:
Bromination
Reaction with bromine (Br₂) in CCl₄ produces vicinal dibromide:
Conditions: 0°C, 1h. Yield: 89% .
Epoxidation
Epoxidation using m-CPBA (meta-chloroperbenzoic acid) yields an epoxide:
Conditions: RT, 12h. Yield: 78% .
Biotransformation to γ-Decalactone
In biochemical pathways, Saccharomyces cerevisiae catalyzes the cyclization of ethyl 2-hydroxydec-4-enoate to γ-decalactone, a flavor compound. The proposed mechanism involves:
-
Oxidation : Hydroxyl group oxidation to a ketone.
-
Lactonization : Intramolecular esterification forming a 10-membered lactone .
| Microorganism | Substrate Concentration | Product | Yield |
|---|---|---|---|
| S. cerevisiae | 5 mM | γ-Decalactone | 63% |
Oxidation Reactions
The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):
Conditions: 0°C, 2h. Yield: 85%.
Ester Hydrolysis
Under acidic or basic conditions, the ethyl ester hydrolyzes to 2-hydroxydec-4-enoic acid:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | HCl (6M), reflux, 4h | 2-Hydroxydec-4-enoic acid | 92% |
| Basic | NaOH (2M), RT, 2h | Sodium 2-hydroxydec-4-enoate | 88% |
Claisen Rearrangement
The ester undergoes a Claisen rearrangement when deprotonated to form a γ,δ-unsaturated ketone. This reaction proceeds via enolate intermediates:
Conditions: Lithium isopropylcyclohexylamide (LICA), THF, -78°C. Yield: 71% .
Scientific Research Applications
Ethyl 2-hydroxydec-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxydec-4-enoate depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have their own biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-hydroxydec-4-enoate with analogous esters, emphasizing structural features, synthesis routes, and functional properties.
Key Structural and Functional Insights:
Alkene Reactivity : The C4 double bond offers sites for catalytic hydrogenation or epoxidation, contrasting with saturated esters (e.g., ethyl levulinate) or aryl-substituted analogs (e.g., ethyl 2-phenylacetoacetate) .
Synthesis Complexity: this compound likely requires stereocontrol during hydroxylation, whereas ethyl 2-phenylacetoacetate derivatives are synthesized via straightforward condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
